- Indole derivatives as TrkA receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Cas no 942271-61-6 (4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester)

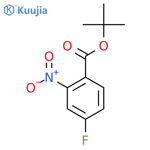

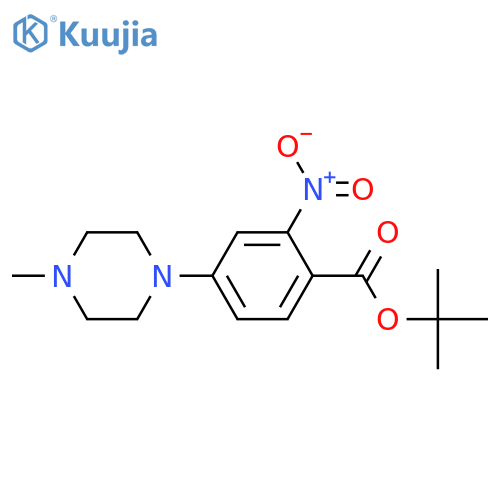

942271-61-6 structure

Productnaam:4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester

CAS-nummer:942271-61-6

MF:C16H23N3O4

MW:321.371524095535

MDL:MFCD12198406

CID:2130055

PubChem ID:45791321

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Chemische en fysische eigenschappen

Naam en identificatie

-

- 4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester

- tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate

- 4-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid tert-butyl ester

- AKOS025146886

- MFCD12198406

- DTXSID90672538

- SY060688

- AC7376

- AC-31288

- AS-84048

- CS-0130569

- tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate

- PNTUIHOIJCQTSU-UHFFFAOYSA-N

- tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate

- SCHEMBL591950

- 942271-61-6

-

- MDL: MFCD12198406

- Inchi: 1S/C16H23N3O4/c1-16(2,3)23-15(20)13-6-5-12(11-14(13)19(21)22)18-9-7-17(4)8-10-18/h5-6,11H,7-10H2,1-4H3

- InChI-sleutel: PNTUIHOIJCQTSU-UHFFFAOYSA-N

- LACHT: O=C(C1C([N+](=O)[O-])=CC(N2CCN(C)CC2)=CC=1)OC(C)(C)C

Berekende eigenschappen

- Exacte massa: 321.16885622g/mol

- Monoisotopische massa: 321.16885622g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 6

- Zware atoomtelling: 23

- Aantal draaibare bindingen: 4

- Complexiteit: 436

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 78.6Ų

- XLogP3: 2.5

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D783111-500mg |

tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate |

942271-61-6 | 95% | 500mg |

$860 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201209-100mg |

tert-Butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate |

942271-61-6 | 97% | 100mg |

¥46.00 | 2024-04-24 | |

| Key Organics Ltd | AS-84048-100MG |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | >97% | 100mg |

£229.00 | 2023-09-07 | |

| Key Organics Ltd | AS-84048-5G |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | >97% | 5g |

£1358.00 | 2023-09-07 | |

| Key Organics Ltd | AS-84048-0.25g |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | >97% | 0.25g |

£347.00 | 2023-09-07 | |

| Aaron | AR01DFEI-250mg |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | 97% | 250mg |

$6.00 | 2025-02-11 | |

| A2B Chem LLC | AX05006-250mg |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | 97% | 250mg |

$17.00 | 2024-07-18 | |

| abcr | AB286819-1g |

tert-Butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate; . |

942271-61-6 | 1g |

€73.80 | 2025-02-15 | ||

| A2B Chem LLC | AX05006-5g |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | 97% | 5g |

$53.00 | 2024-07-18 | |

| A2B Chem LLC | AX05006-10g |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | 97% | 10g |

$87.00 | 2024-07-18 |

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 overnight, rt

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 6 h, rt

1.2 Solvents: Water ; 20 h

1.2 Solvents: Water ; 20 h

Referentie

- Preparation of substituted indazole derivatives for use as kinase inhibitors, World Intellectual Property Organization, , ,

Productiemethode 3

Reactievoorwaarden

1.1 Solvents: Dimethylformamide ; 6 h, rt

1.2 Reagents: Water ; 2 h, cooled

1.2 Reagents: Water ; 2 h, cooled

Referentie

- Optimization of synthetic process of antitumor drug entrectinib, Huaxue Shiji, 2020, 42(9), 1102-1107

Productiemethode 4

Reactievoorwaarden

1.1 5 h

1.2 Solvents: Water ; 24 h

1.2 Solvents: Water ; 24 h

Referentie

- Preparation of azaindazole derivatives and analogs for use in the treatment of pain, World Intellectual Property Organization, , ,

Productiemethode 5

Reactievoorwaarden

1.1 5 h, rt

1.2 Reagents: Water ; 24 h, rt

1.2 Reagents: Water ; 24 h, rt

Referentie

- Preparation of azaindazole or diazaindazole derivatives as ALK, Abl and/or c-Sr kinase inhibitors for treating cancer, inflammation and neurodegenerative diseases, World Intellectual Property Organization, , ,

Productiemethode 6

Reactievoorwaarden

1.1 6 h, rt

Referentie

- Indazole derivatives as kinase inhibitors for the treatment of cancer and their preparation, World Intellectual Property Organization, , ,

Productiemethode 7

Reactievoorwaarden

1.1 6 h, rt

Referentie

- Substituted pyrazolo[4,3-c]pyridine derivatives as tyrosine kinase inhibitors, particularly IGF-1R inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

Productiemethode 8

Reactievoorwaarden

1.1 5 h, rt

1.2 Solvents: Water ; 18 h, rt

1.2 Solvents: Water ; 18 h, rt

Referentie

- Preparation of heterocyclic derivatives modulating activity of certain protein kinases, World Intellectual Property Organization, , ,

Productiemethode 9

Reactievoorwaarden

1.1 5 h, rt

1.2 Reagents: Water ; 24 h, rt

1.2 Reagents: Water ; 24 h, rt

Referentie

- Preparation of azaindazole derivatives and analogs for use in the treatment of cancer overexpressing Trk, World Intellectual Property Organization, , ,

Productiemethode 10

Reactievoorwaarden

1.1 6 h, rt

Referentie

- Preparation of substituted indazole derivatives active as kinase inhibitors for treating cancer, cell proliferative disorders, and other diseases, World Intellectual Property Organization, , ,

Productiemethode 11

Reactievoorwaarden

1.1 6 h, rt

Referentie

- Preparation of pyrrolo[3,4-c]pyrazole derivatives as IGF-1R inhibitors, World Intellectual Property Organization, , ,

Productiemethode 12

Reactievoorwaarden

1.1 overnight, rt

Referentie

- Indazole compounds for inhibiting kinase activity, their composition and application in field of medical technology, China, , ,

Productiemethode 13

Reactievoorwaarden

Referentie

- Preparation of bifunctionalized heterocyclic compounds as neurotrophic tyrosine receptor kinase (NTRK) degrading compounds, World Intellectual Property Organization, , ,

Productiemethode 14

Reactievoorwaarden

1.1 Solvents: Acetonitrile ; rt → 85 °C; 6 h, 85 °C

1.2 Reagents: Pyridine , Phosphorus oxychloride Solvents: Dichloromethane ; 12 h, rt; 12 h, rt

1.2 Reagents: Pyridine , Phosphorus oxychloride Solvents: Dichloromethane ; 12 h, rt; 12 h, rt

Referentie

- Green preparation and application of entrectinib intermediate, China, , ,

Productiemethode 15

Reactievoorwaarden

Referentie

- Preparation of azaindazole or diazaindazole derivatives as ALK, Abl and/or c-Sr kinase inhibitors for treating cancer, inflammation and neurodegenerative diseases, France, , ,

Productiemethode 16

Reactievoorwaarden

1.1 6 h, rt

Referentie

- Substituted pyrrolopyrazole derivatives as tyrosine kinase inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Raw materials

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Preparation Products

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Gerelateerde literatuur

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

-

4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591

942271-61-6 (4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester) Gerelateerde producten

- 313988-16-8(Acetic acid, (2,3,5-trimethylphenoxy)-, ethyl ester)

- 1101173-93-6(3-Bromo-1,2,4-thiadiazol-5-amine)

- 168208-62-6(5-(Benzyloxy)oxepan-2-one)

- 2352000-52-1(2-Methoxy-3-(oxolan-2-yl)propan-1-amine)

- 1396867-19-8(3-(2-fluorophenyl)methyl-2,4-dioxo-N-(pyridin-3-yl)methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide)

- 2150619-15-9(Methyl 4-amino-4-ethylhexanoate)

- 1806949-07-4(2-Cyano-5-(difluoromethyl)-6-hydroxypyridine-3-sulfonyl chloride)

- 90792-44-2(Ethyl 5-Chlorohexanoate)

- 39743-20-9(1-(3-Chloropropyl)pyrrolidine)

- 2624108-44-5(trans-tert-Butyl 2-(hydroxymethyl)cyclopropanecarboxylate)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:942271-61-6)4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester

Zuiverheid:99%

Hoeveelheid:1g

Prijs ($):716.0